molecular formula C20H20N2O B14198739 1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one CAS No. 919366-38-4

1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one

Cat. No.: B14198739
CAS No.: 919366-38-4
M. Wt: 304.4 g/mol
InChI Key: UJUUDKGFDNXUSP-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one is a heterocyclic compound that features a pyridine ring fused with a benzyl group and a pyridin-3-yl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with 2-methyl-3-pyridinecarboxaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Properties

CAS No.

919366-38-4

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-2-methyl-3-(2-pyridin-3-ylethyl)pyridin-4-one

InChI

InChI=1S/C20H20N2O/c1-16-19(10-9-17-8-5-12-21-14-17)20(23)11-13-22(16)15-18-6-3-2-4-7-18/h2-8,11-14H,9-10,15H2,1H3

InChI Key

UJUUDKGFDNXUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CCC3=CN=CC=C3

Origin of Product

United States

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